![molecular formula C21H26FN5 B5506914 7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

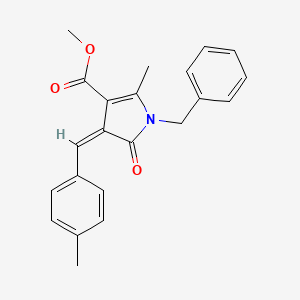

The synthesis of pyrazolo[1,5-a]pyrimidines involves regioselective processes, often employing microwave-assisted cyclocondensation reactions. A notable method for synthesizing similar compounds involves the reaction between β-enaminones and NH-3-aminopyrazoles, followed by formylation using iminium salt moieties (Vilsmeyer-Haack reagent), yielding products with high selectivity and yields. Such methodologies highlight the intricate steps necessary to synthesize complex pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's synthetic accessibility through advanced organic synthesis techniques (Castillo et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been extensively studied through NMR measurements and X-ray diffraction analysis. These compounds exhibit significant regioselectivity in their reactions, allowing for the precise determination of their molecular structures. For instance, studies on similar compounds have shown the ability to create hydrogen-bonded chains and frameworks within crystal structures, indicating a high degree of molecular complexity and the potential for diverse chemical interactions (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including cyclocondensation, formylation, and reactions with S-methylthiourea to produce a mixture of compounds. These reactions are pivotal for generating diverse derivatives with potential biological applications. The ability to react under different conditions and with various reagents speaks to the chemical versatility of these compounds (Bruni et al., 1993).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and fluorescence, can vary significantly depending on the substitution pattern on the pyrimidine ring. Compounds within this class have shown important fluorescence and photophysical properties, with some derivatives exhibiting large Stokes shifts in different solvents. These properties are crucial for applications in fluorescent probes and detecting biologically or environmentally relevant species (Castillo et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidines, including their reactivity and potential as intermediates for further chemical transformations, have been explored through various studies. These compounds serve as strategic intermediates for the preparation of novel functional fluorophores and other biologically active molecules, highlighting their utility in synthetic organic chemistry and material science (Castillo et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modifications

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical processes aimed at exploring their structural and functional properties. For instance, Bruni et al. (1993) described the synthesis of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines, highlighting their use as intermediates for creating tricyclic derivatives with potential affinity for central benzodiazepine receptors, suggesting a methodological foundation for producing complex molecular structures for receptor studies (Bruni et al., 1993). Similarly, the research by Xu et al. (2012) on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET) underscores the compound's adaptability for diagnostic applications, demonstrating the synthesis from 2,4-dinitrobenzamide and tosylate precursors and their biological evaluation for tumor imaging (Xu et al., 2012).

Potential Applications in Scientific Research

The scientific applications of these compounds are vast and diverse. For example, compounds derived from pyrazolo[1,5-a]pyrimidine have been explored for their potential central nervous system (CNS) effects, similar to diazepam, indicating their relevance in pharmacology and neuroscience research (Dewald et al., 1977). Furthermore, the exploration of pyrazolo[1,5-a]pyrimidine derivatives for anticonvulsant and antidepressant activities, as discussed by Zhang et al. (2016), showcases the therapeutic prospects of these compounds in addressing neurological disorders (Zhang et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

7-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5/c1-15-13-20(27-21(23-15)16(2)17(3)24-27)26-10-4-9-25(11-12-26)14-18-5-7-19(22)8-6-18/h5-8,13H,4,9-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWMPDJUSBGAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCCN(CC3)CC4=CC=C(C=C4)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(4-Fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)

![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone](/img/structure/B5506851.png)

![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506872.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)